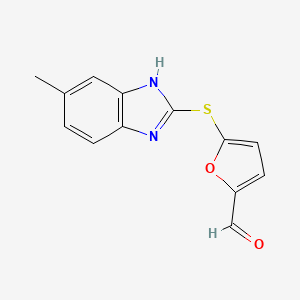

5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde

Übersicht

Beschreibung

5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde is a complex organic compound characterized by the presence of a benzimidazole ring, a furan ring, and an aldehyde functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde typically involves multi-step organic reactions One common synthetic route starts with the preparation of 6-Methyl-1H-benzoimidazole, which is then functionalized to introduce the sulfanyl group

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

Oxidation: Formation of 5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carboxylic acid.

Reduction: Formation of 5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Structural Formula

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of compounds related to benzimidazole derivatives. For instance, derivatives similar to 5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde have demonstrated significant free radical scavenging activity. A study indicated that compounds with hydroxyl groups, akin to this compound, exhibited high antioxidant potential, making them candidates for developing antioxidant drugs .

Antimicrobial Properties

The antimicrobial efficacy of benzimidazole derivatives has been well-documented. In vitro tests showed that certain benzimidazole compounds, particularly those with structural similarities to this compound, displayed notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than standard antibiotics, indicating their potential as antimicrobial agents .

Photovoltaic Applications

Compounds like this compound are being explored for their applications in organic photovoltaics due to their unique electronic properties. Their ability to absorb light and convert it into electrical energy makes them suitable for use in solar cells. Research is ongoing to optimize their performance in photovoltaic devices .

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing various novel derivatives through chemical modifications. Studies have shown that introducing different functional groups can enhance the biological activity and solubility of these compounds, paving the way for new pharmaceutical formulations .

Table 1: Antioxidant Activity of Benzimidazole Derivatives

| Compound Name | EC50 (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 53 | DPPH Scavenging |

| Compound B | 94 | β-Carotene Bleaching |

| Compound C | 134 | Antiperoxidal |

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Target Organism |

|---|---|---|

| 5b | 0.156 | Staphylococcus aureus |

| Compound D | 0.25 | Escherichia coli |

| Compound E | 0.5 | Pseudomonas aeruginosa |

Case Study 1: Antioxidant Efficacy

A study published in MDPI evaluated several benzimidazole derivatives for their antioxidant activity using multiple assays such as DPPH and ferric ion reducing power tests. The results indicated that compounds similar to this compound showed significant antioxidant properties comparable to established standards like Trolox .

Case Study 2: Antimicrobial Testing

Research conducted on the antimicrobial properties of benzimidazole derivatives revealed that those with structural similarities to this compound exhibited exceptional activity against Gram-positive bacteria. The study utilized the microdilution method to determine MIC values, demonstrating the compound's potential as a lead molecule for developing new antibiotics .

Wirkmechanismus

The mechanism of action of 5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzimidazole ring suggests potential interactions with DNA or proteins, while the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid

- (5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid

- 2-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid

Uniqueness

5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde is unique due to the combination of its structural features, including the benzimidazole and furan rings, as well as the aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Biologische Aktivität

5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H10N2O2S, with a molecular weight of 258.3 g/mol. The structure features a furan ring, a benzimidazole moiety, and a sulfanyl group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Benzimidazole Ring : This is achieved through the condensation of o-phenylenediamine with appropriate aldehydes or carboxylic acid derivatives.

- Introduction of the Sulfanyl Group : The sulfanyl group is added by reacting the benzimidazole derivative with thiols or disulfides.

- Formation of the Furan Ring : The furan moiety is integrated into the structure through cyclization reactions involving suitable precursors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it has comparable efficacy to standard antimicrobial agents.

Anticancer Properties

The compound has also been evaluated for its anticancer activity against several cancer cell lines. Studies report that it induces apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : It has been shown to cause G1 phase arrest in certain cancer cell lines.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels contribute to cell death pathways.

Table 1 summarizes the anticancer effects observed in different studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 10 | ROS generation and cell cycle arrest |

| A549 | 20 | Inhibition of proliferation |

Antiviral Activity

Emerging studies suggest that this compound may also possess antiviral properties, particularly against RNA viruses such as SARS-CoV-2. Preliminary data indicate that it inhibits viral replication at low concentrations, potentially by interfering with viral proteases.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The benzimidazole moiety interacts with various enzymes, inhibiting their activity.

- Covalent Bond Formation : The sulfanyl group may form covalent bonds with target proteins, altering their function.

- Modulation of Signaling Pathways : The compound can influence key signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed enhanced antimicrobial activity compared to their parent compounds .

- Anticancer Studies : Research conducted on breast cancer cell lines revealed that the compound significantly inhibited cell growth and induced apoptosis, suggesting its potential as a therapeutic agent .

- In Vivo Studies : Animal model studies indicated that treatment with this compound resulted in reduced tumor size and improved survival rates in models of cancer .

Eigenschaften

IUPAC Name |

5-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c1-8-2-4-10-11(6-8)15-13(14-10)18-12-5-3-9(7-16)17-12/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYSLMXDOBVUIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)SC3=CC=C(O3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389771 | |

| Record name | 5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842957-71-5 | |

| Record name | 5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.